2,6-dimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

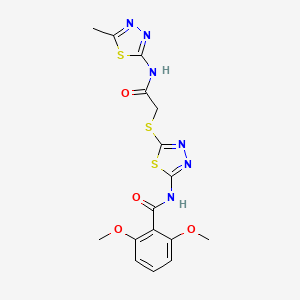

The compound 2,6-dimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex molecule featuring a benzamide core substituted with 2,6-dimethoxy groups and a bis-thiadiazole scaffold. The thiadiazole rings are interconnected via a thioether linkage and an acetamide bridge, with one thiadiazole bearing a 5-methyl substituent.

Synthetic routes for similar compounds involve cyclization of thiourea derivatives, Mannich reactions, or coupling of pre-functionalized thiadiazoles with benzamide precursors . Characterization typically employs IR, NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography for structural validation .

Properties

IUPAC Name |

2,6-dimethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4S3/c1-8-19-20-14(28-8)17-11(23)7-27-16-22-21-15(29-16)18-13(24)12-9(25-2)5-4-6-10(12)26-3/h4-6H,7H2,1-3H3,(H,17,20,23)(H,18,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIZYKQHRNSOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,6-dimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. Its biological activity has garnered attention for potential therapeutic applications, particularly in areas such as oncology and infectious disease treatment.

Chemical Structure

The structure of the compound can be broken down into several key components:

- Benzamide moiety : A common scaffold in medicinal chemistry known for various biological activities.

- Thiadiazole rings : These heterocycles are often associated with antimicrobial and anticancer properties.

- Dimethoxy substitution : This modification can enhance lipophilicity and potentially influence receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have reported the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have shown moderate to good anticancer activity against various cell lines. Specifically:

- In vitro studies demonstrated selective activity against cancer cell lines such as K562 (myelogenous leukemia) with IC50 values indicating effective inhibition of proliferation .

- The presence of specific substituents on the thiadiazole ring has been linked to enhanced activity against certain cancer targets .

Antimicrobial Properties

Compounds containing the 1,3,4-thiadiazole scaffold have also been noted for their antimicrobial efficacy. In comparative studies:

- Thiadiazole derivatives exhibited comparable or superior antimicrobial activity against standard antibiotics like ciprofloxacin .

- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Protein Kinases : Some derivatives have shown selective inhibition against specific kinases involved in cancer progression .

- Modulation of Enzyme Activity : The compound may affect enzyme pathways related to melanin synthesis, as seen in related benzamide studies that inhibited tyrosinase activity without significant cytotoxicity .

Data Tables

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | K562 (leukemia) | 7.4 | |

| Antimicrobial | Various Bacteria | Comparable to Ciprofloxacin | |

| Tyrosinase Inhibition | Melan-a Cells | Not specified |

Case Studies

Recent studies have explored the structural modifications of similar compounds to enhance their biological profiles:

- Case Study 1 : A derivative with a modified benzamide moiety showed improved selectivity against SIK isoforms while maintaining potent activity on SIK2 and SIK3, suggesting that structural variations can significantly impact efficacy and selectivity in biological applications .

- Case Study 2 : Research on 2-amino-thiadiazole derivatives revealed promising results in antimicrobial testing, indicating that this scaffold could serve as a lead for developing new therapeutic agents against resistant strains .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Research indicates that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines:

- Cell Viability and Proliferation : In vitro assays have demonstrated that certain thiadiazole derivatives can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and LoVo (colon cancer). The compound 2g , for instance, showed an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of treatment .

- Mechanisms of Action : The anticancer effects are often attributed to the induction of apoptosis and modulation of the cell cycle dynamics. The presence of specific substituents on the thiadiazole ring can enhance these effects by influencing the compound's interaction with cellular targets .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties , particularly as a chitin synthesis inhibitor:

- Chitin Synthesis Inhibition : Studies have shown that analogs of this compound inhibit chitin synthesis in pests such as Chilo suppressalis, a common rice stem borer. The quantitative structure–activity relationship (QSAR) analysis revealed that electronic and hydrophobic properties of substituents significantly affect larvicidal activity .

Synergistic Effects with Other Compounds

Another promising application lies in its synergistic interactions with other therapeutic agents :

- Enhancing Antibiotic Efficacy : Research has indicated that thiadiazole derivatives can enhance the efficacy of antibiotics like Amphotericin B by altering their molecular interactions. This synergy can lead to lower minimum inhibitory concentrations (MICs), thereby reducing toxicity while maintaining therapeutic effectiveness .

Data Tables

Here are summarized findings from recent studies regarding the applications of this compound:

Case Studies

- Thiadiazole Derivatives in Cancer Therapy : A study synthesized several thiadiazole derivatives and evaluated their anticancer activities through various assays including cell viability and apoptosis induction. The promising results led to further exploration into structure modifications for enhanced efficacy .

- Insecticide Development : Research focused on developing new insecticides based on the inhibition of chitin synthesis by thiadiazole derivatives has shown significant promise in agricultural applications, potentially offering eco-friendly pest control solutions .

- Antibiotic Synergy Studies : Investigations into the interaction between thiadiazole compounds and conventional antibiotics have provided insights into improving treatment regimens for resistant infections, showcasing a novel approach to enhance existing therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous thiadiazole-containing derivatives. Below is a detailed analysis:

Functional Group and Bioactivity Comparison

Key Observations :

- Bioactivity : The target compound lacks direct bioactivity data, but its bis-thiadiazole scaffold aligns with acetylcholinesterase inhibitors (e.g., 7a–7l) and plant growth regulators (e.g., 2h, 2j) .

- Thioether Linkage : Unlike piperidine-thioethyl derivatives (7a–7l), the target’s acetamide-thioether bridge could reduce steric hindrance, favoring enzyme binding .

Pharmacological Potential

- Enzyme Inhibition : The bis-thiadiazole motif resembles acetylcholinesterase inhibitors (IC₅₀ values for 7a–7l: 0.8–12.4 μM) . The target’s methoxy groups may enhance blood-brain barrier penetration.

- Plant Growth Regulation : Analogous tetrazolyl-ureas () show cytokinin-like activity (e.g., 2m at 10 μM) , suggesting the target could modulate plant hormone pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-dimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodology : Optimize synthesis using stepwise heterocyclization. For example:

- Step 1 : React 2,6-dimethoxybenzoyl chloride with thiosemicarbazide derivatives under reflux in ethanol to form the thiadiazole core .

- Step 2 : Introduce the 5-methyl-1,3,4-thiadiazol-2-yl moiety via nucleophilic substitution, using concentrated sulfuric acid as a cyclization agent (24 hours at 293–298 K) .

- Purification : Use column chromatography (silica gel, chloroform:acetone 3:1) and recrystallization from ethanol or acetic acid .

Q. How can structural confirmation of this compound be achieved?

- Techniques :

- X-ray diffraction : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), amide NH (δ ~8.5–10.5 ppm), and thiadiazole protons .

- IR : Identify carbonyl (ν ~1650–1670 cm⁻¹) and thioamide (ν ~1250–1300 cm⁻¹) stretches .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using FAB or ESI-MS .

Q. What solvent systems are effective for improving solubility during synthesis?

- Approach : Use polar aprotic solvents (e.g., DMF, DMSO) for intermediates. For final recrystallization, employ ethanol:water (3:1) or acetic acid to enhance yield and purity .

Advanced Research Questions

Q. How can heterocyclization intermediates be isolated when synthesizing this compound?

- Challenge : Intermediate thioamides may co-crystallize with byproducts, complicating isolation .

- Solution : Terminate reactions early (e.g., at 12–18 hours) and use co-crystallization with ethanol/acetic acid mixtures. Characterize co-crystals via X-ray diffraction to confirm intermediate structures .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Troubleshooting :

- Variable temperature (VT) NMR : Probe dynamic effects (e.g., rotational barriers in thiadiazole rings) .

- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G* basis set) to validate assignments .

- Isotopic labeling : Use ¹⁵N-labeled precursors to clarify ambiguous NH signals in crowded regions .

Q. How can biological activity assays be designed to evaluate anticancer potential?

- Protocol :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Molecular docking : Screen against targets like tubulin or topoisomerase II using AutoDock Vina; validate binding via SPR or ITC .

- Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .

Q. What methods improve bioavailability given poor aqueous solubility?

- Strategies :

- Prodrug design : Introduce phosphate or glycoside groups at the methoxy positions to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for controlled release .

- LogP optimization : Reduce logP from ~3.5 to <2.5 via sulfonation or PEGylation .

Q. How are reaction mechanisms (e.g., heterocyclization) studied experimentally?

- Approach :

- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

- Isotope effects : Compare reaction rates with deuterated vs. non-deuterated reactants to identify rate-limiting steps .

- Trapping experiments : Add scavengers (e.g., TEMPO) to detect radical intermediates in oxidative steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.